molecular formula C23H28N2O3S B2824303 N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide CAS No. 1797145-15-3

N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide

Cat. No. B2824303
CAS RN: 1797145-15-3
M. Wt: 412.55
InChI Key: WBKGNLVURRCNDE-UHFFFAOYSA-N
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Description

“N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a carboxamide group and a benzhydryl group. The cyclohexylsulfonyl group is attached to the azetidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, a common feature in many biologically active compounds. The benzhydryl group is a diphenylmethane derivative, which may contribute to the compound’s potential bioactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the azetidine ring could impact its stability, while the benzhydryl and carboxamide groups could influence its solubility.

Scientific Research Applications

Activated Monomer Polymerization

Activated monomer polymerization of N-sulfonylazetidines has been explored, showing that these compounds can polymerize anionically via ring-opening at elevated temperatures to form polymers with unique properties. For instance, the polymerization of N-(methanesulfonyl)azetidine (MsAzet) at temperatures >100 °C with an anionic initiator results in polymers where sulfonyl groups are incorporated into the backbone, offering potential for the development of new polyamide-like materials with distinctive features (Reisman et al., 2020).

Inhibition of Bovine Factor Xa and Thrombin

Research into the inhibition of bovine factor Xa and thrombin has led to the discovery that derivatives of N-benzhydryl-3-(cyclohexylsulfonyl)azetidine-1-carboxamide are potent inhibitors, with specific modifications enhancing their anticoagulant efficiency. This opens avenues for the development of novel anticoagulants based on azetidine derivatives (Stürzebecher et al., 1989).

Dopaminergic Antagonist Activity

Azetidine derivatives have been evaluated for their potency as dopaminergic antagonists. Specific modifications at the 3-position with amide moieties and subsequent biological evaluation have identified compounds with significant affinity for D2 and D4 receptors. This suggests potential applications of these compounds in the development of new treatments for disorders related to dopaminergic dysfunction (Metkar et al., 2013).

Novel Ozone-mediated Cleavage

The novel ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters has been reported, providing a new deprotection strategy for aziridines. This method allows for selective oxidation of the benzhydryl group, facilitating further synthetic manipulation of aziridines without affecting sensitive functional groups (Patwardhan et al., 2005).

Synthesis of Novel Azetidine Derivatives

The synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonists highlight the versatility of azetidine-based compounds in drug discovery. The study identifies specific azetidine derivatives with significant dopaminergic antagonist activity, indicating their potential in the development of new therapeutic agents (Metkar et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s being studied as a potential drug, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

N-benzhydryl-3-cyclohexylsulfonylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c26-23(25-16-21(17-25)29(27,28)20-14-8-3-9-15-20)24-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-22H,3,8-9,14-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKGNLVURRCNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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